3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

説明

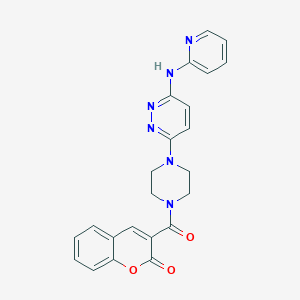

The compound 3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid heterocyclic molecule comprising three key moieties:

Coumarin core (2H-chromen-2-one): Known for its fluorescence, antioxidant properties, and role in medicinal chemistry .

Piperazine linker: A six-membered ring with two nitrogen atoms, frequently used to enhance solubility and bioavailability in drug design .

Pyridazine-pyridin-2-ylamino substituent: A bicyclic nitrogen-containing system that may confer kinase inhibition or receptor-binding activity.

Its synthesis likely involves coupling a coumarin-3-carbonyl chloride with a piperazine-pyridazine intermediate, analogous to methods described in related compounds .

特性

IUPAC Name |

3-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c30-22(17-15-16-5-1-2-6-18(16)32-23(17)31)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-7-3-4-10-24-19/h1-10,15H,11-14H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWXEFOFSKANNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chromenone backbone substituted with a piperazine ring and a pyridazinyl moiety, which is further substituted with a pyridin-2-ylamino group. The intricate structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromenone Core : Utilizing 3-acetylcoumarin as a starting material.

- Piperazine Ring Formation : Cyclization of appropriate diamine precursors.

- Substitution Reactions : Introducing the pyridazinyl and pyridinyl groups through nucleophilic substitution.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings are often evaluated for their antibacterial activity against various pathogens.

Antitumor Activity

The compound has shown promising results in preliminary cytotoxicity assays against several cancer cell lines. The IC50 values for related compounds have been reported, suggesting that the target compound may also exhibit antitumor activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6e | HEPG2 | 40.32 |

| 6a | DLDI | 1.35 |

| 6h | NUGC | 2.18 |

These results indicate that modifications to the core structure can significantly enhance biological activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. Preliminary docking studies suggest favorable binding interactions, which warrant further investigation.

Case Studies

- Anti-Tubercular Activity : A series of derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds showed IC90 values ranging from 3.73 to 4.00 µM, indicating significant potency against tuberculosis bacteria .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit low toxicity to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to several key structural features:

- Pyridine and Piperazine Moieties : These groups are often associated with enhanced binding affinity to biological targets.

- Substituents on the Chromenone Backbone : Variations in substituents can lead to significant changes in pharmacological properties.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit promising anticancer properties. For instance, derivatives of pyridazine and piperazine have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:

A study demonstrated that certain pyridazinone derivatives significantly reduced the viability of human cancer cells by inducing apoptosis through the activation of caspases and modulation of the p53 pathway . Such findings suggest that the target compound could similarly impact cancer cell lines.

Anti-inflammatory Properties

Compounds containing piperazine and pyridazine moieties have been shown to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Study:

In a recent investigation, a related compound was found to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of induced inflammation . This highlights the potential for This compound to serve as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to This compound has been documented, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring contributes to the compound's ability to penetrate bacterial membranes.

Case Study:

A study evaluated a series of piperazine derivatives for their antimicrobial activity using disc diffusion methods. Results indicated that several compounds exhibited significant antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Potential as Chemoprotective Agents

The compound may also function as a chemoprotective agent by inhibiting oxidative stress and promoting cellular repair mechanisms. This is particularly relevant in the context of cancer therapy where oxidative damage can lead to tumor progression.

Case Study:

Research has shown that specific derivatives can protect normal cells from oxidative damage while selectively targeting cancer cells for destruction, thereby reducing side effects associated with conventional chemotherapy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Coumarin-Piperazine Derivatives

4-((4-(7-Hydroxy-2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)methyl) picolinaldehyde (J1)

- Structure : Similar coumarin-piperazine scaffold but with a picolinaldehyde substituent.

- Synthesis : Piperazine is linked to coumarin via a carbonyl group, followed by functionalization with aldehyde groups .

- Key Difference: The aldehyde group in J1 may facilitate Schiff base formation, enhancing metal-binding capacity compared to the pyridazine-pyridin-2-ylamino group in the target compound.

3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e)

- Structure : Piperazine substituted with sulfonyl groups (e.g., tosyl, mesyl).

- Synthesis : Reacting 3-(piperazine-1-carbonyl)coumarin with sulfonyl chlorides (75–81% yields) .

- Activity : Sulfonyl groups improve metabolic stability but may reduce cell permeability compared to the target compound’s hydrophilic pyridazine moiety.

6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}chromen-2-one

- Structure : Brominated coumarin with a 3-chlorophenyl-piperazine group.

Pyridazine- and Pyridazinone-Based Analogs

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

- Structure : Pyridazine core with a 2-fluorophenyl-piperazine group.

- Synthesis : Reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .

- Comparison: The fluorine atom increases electronegativity and bioavailability, while the target compound’s pyridin-2-ylamino group may offer stronger π-π stacking in biological targets.

1-(2-Oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5)

- Structure : Coumarin linked to pyridazinedione via a carbonyl group.

- Synthesis : Condensation of coumarin-3-carbohydrazide with active methylene compounds .

Q & A

Q. What are the common synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves coupling a chromen-2-one scaffold with a pyridazine-piperazine moiety. Key steps include:

- Refluxing intermediates (e.g., 2-oxo-2H-chromene-3-carbohydrazide) with active methylene compounds in ethanol or acetic acid to form pyridazinone derivatives .

- Using coupling agents or nucleophilic substitution to attach the piperazine-carbonyl group . Critical intermediates include 2-oxo-2H-chromene-3-carbohydrazide and substituted pyridazinones, which require purification via recrystallization (ethanol/water) .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Spectroscopic methods :

- 1H/13C-NMR to verify proton environments and carbon frameworks (e.g., chromen-2-one carbonyl at ~160 ppm in 13C-NMR) .

- IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound?

- Use fume hoods to prevent inhalation of fine particulates .

- Wear nitrile gloves and safety goggles to avoid skin/eye contact, as related piperazine derivatives can cause irritation .

- Store in sealed containers under dry, inert conditions to prevent hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency compared to ethanol .

- Catalyst screening : Test palladium or copper catalysts for Suzuki or Buchwald-Hartwig couplings to attach aryl/heteroaryl groups .

- Reaction monitoring : Use HPLC or TLC to track intermediate formation and adjust reflux times (e.g., extending from 5 to 8 hours for complete conversion) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Systematic substitution :

- Vary the pyridazine ring substituents (e.g., electron-withdrawing groups like -NO2 or -Cl) to assess impact on receptor binding .

- Modify the piperazine moiety with aryl groups (e.g., 4-chlorophenyl) to study steric effects .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity validation : Ensure compounds are >95% pure via HPLC to exclude confounding effects from impurities .

- Assay standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell line passage number) .

- Meta-analysis : Compare results across multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .

Q. What approaches improve physicochemical properties like solubility or bioavailability?

- Salt formation : Convert the free base to a hydrochloride salt to enhance water solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the chromen-2-one scaffold for better membrane permeability .

- Co-solvent systems : Test PEG 400 or cyclodextrins in formulation studies to increase dissolution rates .

Q. How to design assays for evaluating specific biological activities (e.g., kinase inhibition)?

- Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of targets (e.g., PI3K, mTOR) .

- Cellular models : Engineer cell lines with luciferase reporters (e.g., NF-κB pathway) to quantify inhibition in real-time .

- Dose-response analysis : Calculate IC50 values using 8–10 concentration points and nonlinear regression (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。